molecular formula C8H12N6 B13326689 5-Methyl-1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-1H-pyrazol-3-amine

5-Methyl-1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-1H-pyrazol-3-amine

Cat. No.: B13326689
M. Wt: 192.22 g/mol
InChI Key: FBHWCSPSWFNUTK-UHFFFAOYSA-N
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Description

5-Methyl-1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-1H-pyrazol-3-amine is a heterocyclic compound that features both a pyrazole and a triazole ring. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-1H-pyrazol-3-amine typically involves the formation of the pyrazole and triazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the triazole ring can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol .

Industrial Production Methods

Industrial production methods for such compounds often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts and specific reaction conditions to ensure efficient production. The exact industrial methods can vary depending on the desired scale and application .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups into the molecule .

Scientific Research Applications

5-Methyl-1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-1H-pyrazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. These targets can include enzymes and receptors that are crucial for various biological processes. The compound can modulate the activity of these targets, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: Known for its antifungal properties.

    Imidazole: Used in various pharmaceuticals for its broad range of biological activities.

    Tetrazole: Studied for its potential use in medicinal chemistry.

Uniqueness

5-Methyl-1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-1H-pyrazol-3-amine is unique due to its dual ring structure, which allows it to interact with multiple biological targets simultaneously. This dual interaction can enhance its biological activity and make it a valuable compound for drug development .

Properties

Molecular Formula

C8H12N6

Molecular Weight

192.22 g/mol

IUPAC Name

5-methyl-1-[(2-methyl-1,2,4-triazol-3-yl)methyl]pyrazol-3-amine

InChI

InChI=1S/C8H12N6/c1-6-3-7(9)12-14(6)4-8-10-5-11-13(8)2/h3,5H,4H2,1-2H3,(H2,9,12)

InChI Key

FBHWCSPSWFNUTK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC2=NC=NN2C)N

Origin of Product

United States

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